molecular formula C9H14BrF2NO2 B8242090 tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate

tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate

Cat. No.: B8242090
M. Wt: 286.11 g/mol
InChI Key: WMHSFUDYRSKPOA-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H14BrF2NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butyl 3,3-difluoropyrrolidine-1-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient brominating agents and reaction conditions that ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the pyrrolidine ring .

Scientific Research Applications

tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the bromine and difluoromethyl groups may enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate is unique due to its specific combination of a bromine atom and difluoromethyl groups on a pyrrolidine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .

Properties

IUPAC Name

tert-butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrF2NO2/c1-8(2,3)15-7(14)13-4-6(10)9(11,12)5-13/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHSFUDYRSKPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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